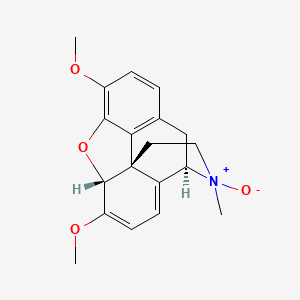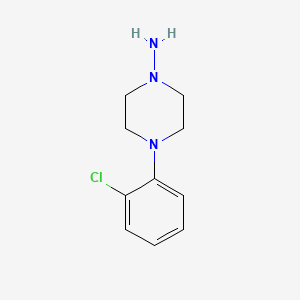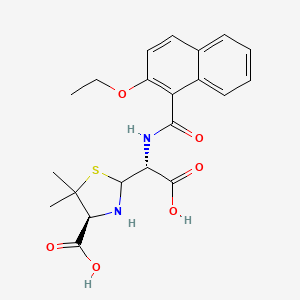
Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) is a member of the per- and polyfluoroalkyl substances (PFAS) family, known for their unique chemical properties such as high chemical stability and resistance to degradation. These compounds are widely used in various industrial applications due to their oleophobic and hydrophobic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) involves the reaction of perfluorinated ethane sulfonic acid with 6-chlorohexanol under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to maintain the desired purity levels. The final product is often subjected to purification steps such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of derivatives .
Scientific Research Applications
Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) exerts its effects involves its interaction with molecular targets such as proteins and cellular membranes. The compound can activate or inhibit specific signaling pathways, leading to various biological effects. For example, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorooctanoic acid (PFOA)
- Perfluorohexanesulfonic acid (PFHxS)
- Perfluorobutanesulfonic acid (PFBS)
Uniqueness
Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) stands out due to its unique structural features, such as the presence of a chlorine atom and an ether linkage. These features confer distinct chemical properties and biological activities compared to other PFAS compounds .
Properties
CAS No. |
756426-58-1 |
|---|---|
Molecular Formula |
C8HClF16O4S |
Molecular Weight |
532.58 g/mol |
IUPAC Name |
2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexoxy)-1,1,2,2-tetrafluoroethanesulfonic acid |
InChI |
InChI=1S/C8HClF16O4S/c9-5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)29-7(22,23)8(24,25)30(26,27)28/h(H,26,27,28) |
InChI Key |
GGOUUEMCWBTDMT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)



![4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)

![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)


![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)
![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)
![2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid](/img/structure/B13411193.png)


